(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid
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Overview
Description
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring, and includes a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated aromatic compound . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyridine rings.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups to the amino or boronic acid sites.
Scientific Research Applications
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The thiazole and pyridine rings can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar in structure but lacks the thiazole ring.
2-Aminopyridine-4-boronic acid: Contains an amino group and boronic acid but lacks the thiazole ring.
Uniqueness
(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid is unique due to the combination of the thiazole and pyridine rings with a boronic acid group. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C6H6BN3O2S |
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Molecular Weight |
195.01 g/mol |
IUPAC Name |
(2-amino-[1,3]thiazolo[5,4-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2S/c8-6-10-4-1-3(7(11)12)2-9-5(4)13-6/h1-2,11-12H,(H2,8,10) |
InChI Key |
DDSOSSAGWGWOFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C1)SC(=N2)N)(O)O |
Origin of Product |
United States |
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